molecular formula C14H12Br2O2 B8524576 2-Bromo-1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one CAS No. 80336-62-5

2-Bromo-1-(5-bromo-6-methoxynaphthalen-2-yl)propan-1-one

Cat. No. B8524576
M. Wt: 372.05 g/mol
InChI Key: PDBBUVMFTBQYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04764642

Procedure details

A mixture of diastereoisomers of 2-(1-bromoethyl)-2-(5-bromo-6-methoxy-2-naphthyl)-4(R),5(R)-dicarboxy-1,3-dioxolane (RRS:RRR=93:7; 2.52 g; 5 mmoles) and 96% sulphuric acid (15 ml) is kept at 20° C. for 20 minutes. The reaction mixture is processed as described in Example 1. In this manner, pure 2-bromo-1-(5-bromo-6-methoxy-2-naphthyl)-propan-1-one is obtained (0.8 g; 2.15 mmoles; yield 43%).
Name
2-(1-bromoethyl)-2-(5-bromo-6-methoxy-2-naphthyl)-4(R),5(R)-dicarboxy-1,3-dioxolane
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:4]1([C:15]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[C:20]([O:26][CH3:27])[C:21]=3[Br:25])[CH:16]=2)O[C@@H](C(O)=O)[C@H](C(O)=O)[O:5]1)[CH3:3].S(=O)(=O)(O)O>>[Br:1][CH:2]([CH3:3])[C:4]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[CH:18][CH:19]=[C:20]([O:26][CH3:27])[C:21]=2[Br:25])[CH:16]=1)=[O:5]

Inputs

Step One
Name
2-(1-bromoethyl)-2-(5-bromo-6-methoxy-2-naphthyl)-4(R),5(R)-dicarboxy-1,3-dioxolane
Quantity
2.52 g
Type
reactant
Smiles
BrC(C)C1(O[C@H]([C@@H](O1)C(=O)O)C(=O)O)C1=CC2=CC=C(C(=C2C=C1)Br)OC
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC(C(=O)C1=CC2=CC=C(C(=C2C=C1)Br)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.